(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid
Description
(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid (CAS: 913835-88-8) is a boronic acid derivative with the molecular formula C₉H₁₀BBrO₄ and a molecular weight of 272.9 g/mol . Its structure features a bromine atom at the 3-position and an ethoxycarbonyl group (-COOEt) at the 5-position of the phenyl ring, attached to a boronic acid (-B(OH)₂) moiety. This compound is utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality, which enables aryl-aryl bond formation. The bromine substituent introduces steric and electronic effects, while the ethoxycarbonyl group enhances solubility in polar organic solvents compared to non-functionalized aryl boronic acids .
Properties
IUPAC Name |
(3-bromo-5-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUQTRXBSGKILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657176 | |
| Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-88-8 | |
| Record name | Benzoic acid, 3-borono-5-bromo-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of (3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Phenols
Reduction: Phenylboronic acid
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and receptor modulators, where the compound can selectively bind to active sites or binding pockets, thereby modulating the activity of the target molecule .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, COOEt) reduce reactivity in Suzuki-Miyaura cross-couplings compared to unsubstituted phenyl boronic acid. For example, 4-chlorophenyl boronic acid achieves 75% conversion in aryl halide coupling, while phenyl boronic acid achieves 98% under identical conditions .
- Solubility : Ethoxycarbonyl groups improve aqueous solubility compared to halogenated or trifluoromethyl derivatives. Compounds like (3,5-bis(trifluoromethyl)phenyl)boronic acid precipitate in biological media (e.g., RPMI), limiting their utility in vitro .
Reactivity in Cross-Coupling Reactions
The bromine and ethoxycarbonyl substituents in this compound influence its transmetallation efficiency:
- Bromine (electron-withdrawing) decreases the electron density of the phenyl ring, slowing transmetallation with palladium catalysts compared to electron-donating groups .
In contrast, pyridinyl boronic acids (e.g., (5-Chloro-6-ethoxypyridin-3-yl)boronic acid) exhibit higher reactivity in heterocyclic couplings due to the nitrogen atom’s electron-deficient nature .
Stability and Oxidation
Boronic esters (e.g., pinacol esters) hydrolyze to free acids in aqueous media, with oxidation rates influenced by diol ligands. For example, pinacol boronic esters oxidize 50% in 10 minutes, while free boronic acids oxidize slower (22 minutes for (4-(ethoxycarbonyl)phenyl)boronic acid) . The ethoxycarbonyl group in the target compound may stabilize against oxidation relative to esters.
Biological Activity
(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid, with the chemical formula CHBBrO, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its structural characteristics, which may influence its interactions with biological targets, particularly in the context of cancer research and enzyme inhibition.
- Chemical Structure : The compound features a bromine atom and an ethoxycarbonyl group attached to a phenyl ring, which is linked to a boronic acid functional group.
- Molecular Weight : Approximately 247.99 g/mol.
- CAS Number : 913835-88-8.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is critical in the modulation of enzyme activities, particularly proteases and kinases.
Potential Targets:
- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which play a crucial role in protein degradation and cell cycle regulation.
- Cell Cycle Regulation : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, potentially leading to apoptosis.
Antiproliferative Effects
Research indicates that boronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in ovarian cancer cells.
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 18.0 | Cell cycle arrest at G2/M phase |
| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 (Leukemia) | 12.5 | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
Note: Specific IC values for this compound are yet to be determined.
Case Studies
-
Study on Apoptosis Induction :
In a study investigating the effects of phenylboronic acids on cancer cells, it was found that derivatives induced significant apoptosis as evidenced by increased caspase-3 activity and morphological changes indicative of cell death. The research highlighted the potential for these compounds to serve as novel anticancer agents due to their ability to disrupt normal cell cycle progression. -
Enzyme Inhibition Assays :
Various enzyme inhibition assays have shown that boronic acids can effectively inhibit serine proteases and other enzymes involved in tumor progression. This inhibition leads to reduced cellular proliferation and increased rates of apoptosis in treated cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
